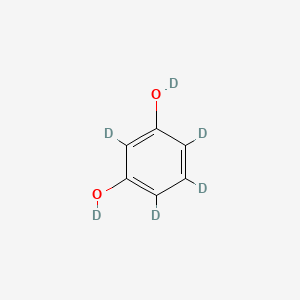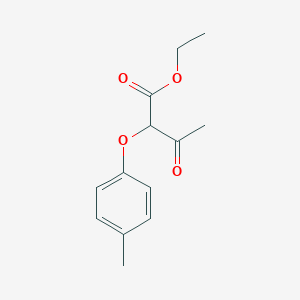
Ethyl 2-p-tolyloxyacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula for ETAA is C13H16O4 . It contains an ester functional group, an ether linkage, and a beta-keto group.Physical And Chemical Properties Analysis
The physical and chemical properties of ETAA include a molecular weight of 252.26 g/mol, a predicted density of 1.108±0.06 g/cm3 , and a predicted boiling point of 330.9±27.0 °C .Wissenschaftliche Forschungsanwendungen
Environmental and Occupational Health
One area of application involves the study of ethylene glycol ethers, which are structurally related to Ethyl 2-p-tolyloxyacetoacetate. For instance, Laitinen et al. (1996) investigated the renal effects of exposure to ethylene glycol ethers, focusing on metabolites such as alkoxyacetic acids. Their findings suggest that urinary alkoxyacetic acids could serve as early indicators of exposure to glycol ethers, highlighting a potential application in occupational health monitoring and environmental safety assessments (Laitinen, Liesivuori, & Savolainen, 1996).
Antioxidant Responses in Marine Life
Research by Yang et al. (2011) on the allelochemical Ethyl 2-methyl acetoacetate (EMA) provides insight into the oxidative damage and antioxidant responses in the marine unicellular alga Phaeodactylum tricornutum. This study highlights the potential of structurally similar compounds to influence marine ecosystems, either as pollutants or as tools in studying oxidative stress mechanisms in marine organisms (Yang et al., 2011).
Chemical Analysis and Toxicokinetics
Tomokuni and Ogata (1972) developed a method for determining urinary δ-aminolevulinic acid, utilizing ethyl acetoacetate for chemical analysis. This research demonstrates the application of similar chemical compounds in analytical chemistry, particularly in developing methods for biomonitoring exposure to hazardous substances (Tomokuni & Ogata, 1972).
Catalysis and Organic Synthesis
Another related application is in catalysis and organic synthesis, where the promotional effect of gold in catalysis by Palladium-Gold for the acetoxylation of ethylene to vinyl acetate is studied. This research by Chen et al. (2005) may suggest pathways for the synthesis or functionalization of compounds like Ethyl 2-p-tolyloxyacetoacetate in organic chemistry (Chen, Kumar, Yi, & Goodman, 2005).
Eigenschaften
IUPAC Name |
ethyl 2-(4-methylphenoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(15)12(10(3)14)17-11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERWVRLQEALOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-p-tolyloxyacetoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)
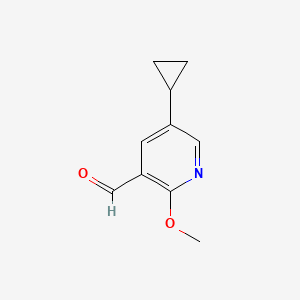
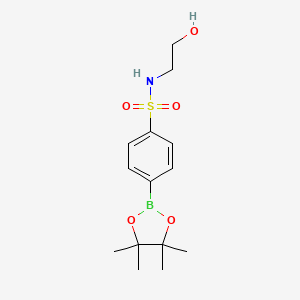
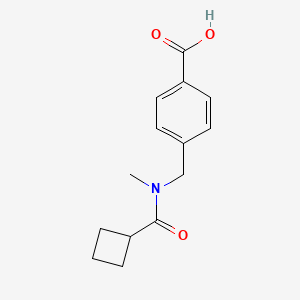



![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1398080.png)
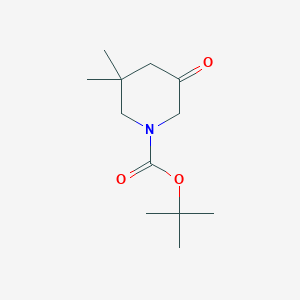
![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)
amine](/img/structure/B1398086.png)
![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)

